Carbadox-d3

Overview

Description

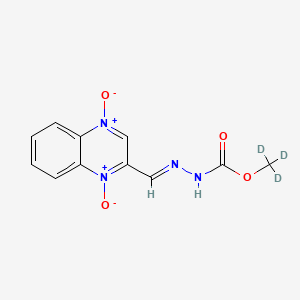

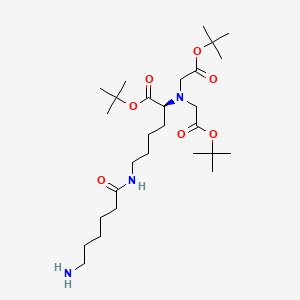

Carbadox-d3 is a deuterium-labeled form of Carbadox . Carbadox is a veterinary drug used to combat infections in swine, particularly swine dysentery . It is part of the Carbadox API family and is categorized under TRC, Antibiotic spectrum of activity, API Reference Standards & Research Materials, and Antimicrobials .

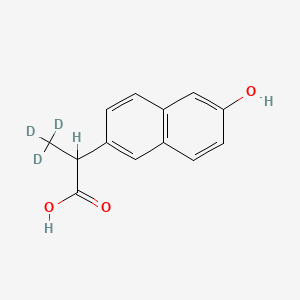

Molecular Structure Analysis

Carbadox-d3 has a molecular formula of C11H7D3N4O4 and a molecular weight of 265.24 . The crystal structure of carbadox has been generated and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory techniques . Carbadox crystallizes in space group P21 with a = 13.8155 (3), b = 21.4662 (1), c = 16.3297 (3) Å, β = 110.0931 (7)°, V = 4548.10 (3) Å3, and Z = 16 .

Chemical Reactions Analysis

Carbadox has been shown to have significant effects on the swine gut microbiota . It causes significant alterations in both community structure and bacterial membership, notably a large relative increase in Prevotella populations in medicated pigs .

Physical And Chemical Properties Analysis

Carbadox-d3 appears as a crystalline solid . It should be stored at -20° C . Its melting point is >214°C (lit.) (dec.) .

Scientific Research Applications

Reaction Kinetics and Transformation in Water Systems

Carbadox (CDX) is a commonly used antibacterial agent in swine husbandry, and its potential release into water systems poses health risks due to its carcinogenic and genotoxic effects. A study focused on the chemical reactivity, reaction kinetics, and transformation pathways of carbadox and related compounds with free chlorine under typical water treatment conditions. It was found that CDX and its main metabolite, desoxycarbadox (DCDX), react rapidly with free chlorine, a reaction that is highly pH-dependent. The study suggests that byproducts retaining biologically active N-oxide groups could remain as active antibacterial agents after treatment, indicating a need for careful consideration in water treatment processes to ensure the removal of active residues (Shah, Kim, & Huang, 2006).

Influence on Swine Gut Microbiota

Carbadox has been shown to have both temporary and lasting effects on the swine gut microbiota. Its use in swine production to prevent dysentery and improve feed efficiency significantly alters bacterial membership and community structure within the gut. Notably, carbadox-treated pigs exhibited significant differences in bacterial populations compared to non-medicated pigs, with notable alterations in the abundance of specific bacterial genera such as Prevotella. These changes underscore the importance of understanding the broader ecological impacts of carbadox use in animal production (Looft et al., 2014).

Induction of Phage Gene Transcription

Carbadox administration in swine has been associated with the induction of phage gene transcription in the gut microbiome, leading to potential transduction of bacterial fitness genes. This phenomenon suggests that carbadox use can have unintended consequences on microbial gene expression and phage population dynamics, contributing to bacterial evolution and potentially impacting antibiotic resistance in clinically relevant bacteria. The study highlights the need for a comprehensive understanding of antibiotic use in agriculture and its ecological and evolutionary impacts on microbial communities (Johnson et al., 2017).

Sorption and Environmental Fate

The environmental fate of carbadox, particularly regarding its sorption properties and stability in soil and water environments, is crucial for assessing its ecological impact. Research has shown that carbadox and its metabolites exhibit varying sorption behaviors in different environmental matrices, influenced by factors such as organic carbon content and clay mineralogy. Understanding these properties is essential for predicting the mobility and persistence of carbadox in the environment, informing strategies for mitigating its ecological footprint (Strock, Sassman, & Lee, 2005).

Mechanism of Action

Target of Action

Carbadox-d3, a deuterium-labeled derivative of Carbadox , primarily targets bacterial DNA . It is most effective against Gram-positive bacteria and shows high activity in anaerobic conditions . Notably, it is highly active against Clostridium spp. and Brachyspira spp .

Mode of Action

Carbadox-d3 exerts its antibacterial effects by inhibiting DNA synthesis and causing DNA breakage . This dual action results in a bactericidal effect, leading to the death of the bacteria .

Biochemical Pathways

It is known that carbadox, the parent compound, can cause dna damage . This suggests that Carbadox-d3 may also interfere with DNA replication and repair pathways, leading to bacterial cell death .

Pharmacokinetics

Information on the pharmacokinetics of Carbadox-d3 is limited. For carbadox, it is known that more than 50% of its metabolites are excreted in the urine . The half-life of Carbadox is relatively short, around 6 hours . The volume distribution of Carbadox is fair . No reliable information was found on Carbadox absorption .

Result of Action

The primary result of Carbadox-d3 action is the control of bacterial infections, particularly in swine . By inhibiting DNA synthesis and causing DNA breakage, Carbadox-d3 effectively kills bacteria, thereby controlling the spread of infection .

Action Environment

The action of Carbadox-d3 can be influenced by various environmental factors. For instance, it is most effective in anaerobic conditions . Additionally, the use of Carbadox-d3 in food animals has raised concerns due to the potential presence of carcinogenic residues in food products . Therefore, the environment in which Carbadox-d3 is used can significantly impact its efficacy and safety.

Safety and Hazards

properties

IUPAC Name |

trideuteriomethyl N-[(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/b12-6+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGGLBAWFMIPPY-GILVUKPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N/N=C/C1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675550 | |

| Record name | (~2~H_3_)Methyl (E)-[(E)-(1-hydroxy-4-oxo-4lambda~5~-quinoxalin-2(1H)-ylidene)methyl]diazene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbadox-d3 | |

CAS RN |

1185240-06-5 | |

| Record name | (~2~H_3_)Methyl (E)-[(E)-(1-hydroxy-4-oxo-4lambda~5~-quinoxalin-2(1H)-ylidene)methyl]diazene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)